DY131: A Selective Estrogen-Related Receptor β/γ Agonist
DY131: A Selective Estrogen-Related Receptor β/γ Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DY131 has emerged as a valuable chemical probe for studying the physiological and pathological roles of the Estrogen-Related Receptors β (ERRβ, NR3B2) and γ (ERRγ, NR3B3). As an orphan nuclear receptor, ERRs exhibit constitutive transcriptional activity, which can be further modulated by synthetic ligands. DY131 is a potent and selective agonist for ERRβ and ERRγ, demonstrating minimal activity towards the closely related ERRα, as well as the classical estrogen receptors α (ERα) and β (ERβ). This selectivity makes DY131 an essential tool for elucidating the specific functions of the ERRβ/γ subtypes in various biological processes, including metabolism, cancer cell proliferation, and development. This technical guide provides a comprehensive overview of DY131, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.
Introduction
The Estrogen-Related Receptors (ERRs) are a subfamily of orphan nuclear receptors that play crucial roles in the regulation of cellular energy metabolism, including mitochondrial biogenesis and function. The three ERR isoforms, ERRα, ERRβ, and ERRγ, share sequence homology with the estrogen receptors but do not bind to endogenous estrogens. They act as constitutively active transcription factors, binding to estrogen-response elements (EREs) or ERR-specific response elements (ERREs) in the promoter regions of their target genes.
DY131 has been identified as a selective agonist for ERRβ and ERRγ. Its ability to activate these receptors without significantly affecting ERRα or the classical estrogen receptors provides a specific means to investigate the downstream signaling pathways and physiological consequences of ERRβ/γ activation. This has led to its use in a variety of research areas, including oncology, metabolic diseases, and neurobiology.
Mechanism of Action
DY131 functions as a classical nuclear receptor agonist. Upon entering the cell, it binds to the ligand-binding domain (LBD) of ERRβ and ERRγ. This binding event is thought to induce or stabilize a conformational change in the receptor, promoting the recruitment of coactivators, such as PGC-1α, to the receptor-DNA complex. The assembled complex then enhances the transcription of target genes involved in various cellular processes.
In cancer cell lines, activation of ERRβ/γ by DY131 has been shown to inhibit cell growth, induce apoptosis, and cause mitotic spindle defects, highlighting its potential as an anti-cancer agent.[1]
Quantitative Data
The following tables summarize the available quantitative data for DY131's activity and selectivity.
Table 1: Agonist Potency of DY131 on Estrogen-Related Receptors
| Receptor | Assay Type | Parameter | Value | Reference |
| ERRγ | Reporter Gene Assay | EC50 | 130 nM | [2] |
| ERRβ | Reporter Gene Assay | EC50 | Not explicitly reported | N/A |
Table 2: Selectivity Profile of DY131
| Receptor | Assay Type | Parameter | Value | Reference |
| ERRα | Co-transfection Assay | IC50 | > 30 µM | [2] |
| ERα | Not specified | IC50 | > 30 µM | [2] |
| ERβ | Not specified | IC50 | > 30 µM | [2] |
Signaling Pathways and Experimental Workflows
ERRβ/γ Signaling Pathway
The following diagram illustrates the proposed signaling pathway for DY131-mediated activation of ERRβ/γ.
Experimental Workflow: Reporter Gene Assay
The following diagram outlines a typical workflow for a reporter gene assay to assess DY131's agonist activity on ERRβ/γ.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of DY131 for ERRγ by competing with a known radioligand.
Materials:
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Purified human ERRγ protein
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Radioligand: [3H]4-hydroxytamoxifen ([3H]4-OHT)
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DY131
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Scintillation Proximity Assay (SPA) beads (e.g., Protein A-coated)
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA)
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96-well microplates
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Scintillation counter
Procedure:
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Protein-Bead Conjugation: Incubate purified ERRγ protein with SPA beads to allow for binding.
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Assay Setup: In a 96-well plate, add the following in order:
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Binding buffer
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Varying concentrations of unlabeled DY131 (competitor).
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A fixed concentration of [3H]4-OHT (typically at or below its Kd for ERRγ).
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ERRγ-conjugated SPA beads.
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Incubation: Incubate the plate at room temperature for 2-4 hours with gentle agitation to reach equilibrium.
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Measurement: Measure the radioactivity in each well using a scintillation counter.
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Data Analysis:
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Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled 4-OHT) from the total binding.
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Plot the percentage of specific binding against the log concentration of DY131.
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Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for ERRγ.
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Reporter Gene Assay
This protocol describes a method to quantify the agonist activity of DY131 on ERRβ or ERRγ in a cellular context.
Materials:
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HEK293 or other suitable host cell line.
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Cell culture medium (e.g., DMEM with 10% FBS).
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Expression vector for full-length human ERRβ or ERRγ.
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Reporter vector containing a luciferase gene under the control of an ERR-responsive promoter (e.g., pGL3-ERRE-Luc).
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Transfection reagent (e.g., Lipofectamine 2000).
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DY131.
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Luciferase assay system (e.g., Promega ONE-Glo).
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96-well cell culture plates.
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Luminometer.
Procedure:
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Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect the cells with the ERRβ or ERRγ expression vector and the ERRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
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Incubation: Incubate the cells for 24 hours to allow for receptor and reporter expression.
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Treatment: Replace the medium with fresh medium containing varying concentrations of DY131 or vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for an additional 18-24 hours.
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Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
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Data Analysis:
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Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
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Plot the fold activation (normalized luciferase activity in treated cells / normalized luciferase activity in vehicle-treated cells) against the log concentration of DY131.
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Fit the data using a non-linear regression model to determine the EC50 value.
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Coactivator Recruitment Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the DY131-dependent recruitment of a coactivator peptide to ERRγ.
Materials:
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Purified, GST-tagged human ERRγ-LBD.
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Fluorescein-labeled PGC-1α coactivator peptide.
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Terbium-labeled anti-GST antibody.
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DY131.
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).
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384-well low-volume black microplates.
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TR-FRET plate reader.
Procedure:
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Assay Setup: In a 384-well plate, add the following components:
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Assay buffer.
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Varying concentrations of DY131.
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GST-ERRγ-LBD.
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A pre-mixed solution of fluorescein-PGC-1α peptide and terbium-anti-GST antibody.
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Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
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Measurement: Measure the TR-FRET signal on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~490 nm (terbium) and ~520 nm (fluorescein).
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Data Analysis:
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Calculate the TR-FRET ratio (emission at 520 nm / emission at 490 nm).
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Plot the TR-FRET ratio against the log concentration of DY131.
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Fit the data using a non-linear regression model to determine the EC50 value for coactivator recruitment.
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Conclusion
DY131 is a potent and selective agonist of ERRβ and ERRγ, making it an indispensable tool for dissecting the specific roles of these orphan nuclear receptors. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize DY131 in their studies. Further research to determine the precise binding affinities and the full spectrum of downstream target genes will continue to enhance our understanding of ERRβ/γ signaling and the therapeutic potential of modulating this pathway.
